molecular formula C10H15NO2 B13595930 1,2-Benzenediol, 4-(4-aminobutyl)- CAS No. 52336-46-6

1,2-Benzenediol, 4-(4-aminobutyl)-

Cat. No.: B13595930
CAS No.: 52336-46-6
M. Wt: 181.23 g/mol
InChI Key: HYUZDHUWLUSNER-UHFFFAOYSA-N
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Description

4-(4-aminobutyl)benzene-1,2-diol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is characterized by a benzene ring substituted with a 4-aminobutyl group and two hydroxyl groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminobutyl)benzene-1,2-diol typically involves the reaction of 4-aminobutylbenzene with catechol (benzene-1,2-diol) under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-aminobutyl)benzene-1,2-diol may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-aminobutyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-aminobutyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-aminobutyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation or reduction reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-aminobutyl)phenol
  • 4-(4-aminobutyl)benzene-1,3-diol
  • 4-(4-aminobutyl)benzene-1,4-diol

Uniqueness

4-(4-aminobutyl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

52336-46-6

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(4-aminobutyl)benzene-1,2-diol

InChI

InChI=1S/C10H15NO2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7,12-13H,1-3,6,11H2

InChI Key

HYUZDHUWLUSNER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCN)O)O

Origin of Product

United States

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